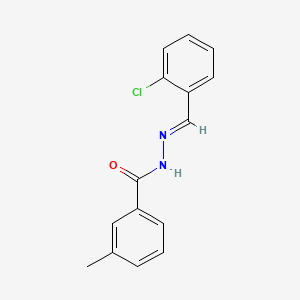
1-(2-iodobenzoyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-iodobenzoyl)-1H-pyrazole is a compound of interest in organic chemistry due to its potential in various chemical reactions and as an intermediate in the synthesis of complex molecules. The structure of pyrazole derivatives has been extensively studied because of their relevance in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the cyclization of hydrazines with appropriate diketones or similar precursors. For iodine-containing pyrazoles, iodination reactions or the use of iodine-based reagents can introduce the iodine moiety at a specific position on the benzoyl ring. Methods such as oxidative coupling and catalyzed reactions play a crucial role in the synthesis process (Mohammed, Vishwakarma, & Bharate, 2015; Waldo, Mehta, & Larock, 2008).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives, including 1-(2-iodobenzoyl)-1H-pyrazole, can be characterized using various spectroscopic techniques such as IR, NMR, and X-ray diffraction. These analyses provide insights into the compound's geometry, electronic structure, and molecular conformations. Density Functional Theory (DFT) calculations complement these experimental methods by predicting vibrational frequencies, chemical shifts, and molecular orbital contributions (Evecen et al., 2016; Delgado et al., 2020).
Chemical Reactions and Properties
Pyrazole derivatives participate in numerous chemical reactions, including N-arylation, C-H activation, and cyclization processes. The presence of an iodine atom on the benzoyl moiety can enhance the reactivity of these compounds towards further functionalization through cross-coupling reactions. These properties make them valuable intermediates in organic synthesis for constructing complex molecular architectures (Koronatov et al., 2018; Yang et al., 2016).
Physical Properties Analysis
The physical properties of 1-(2-iodobenzoyl)-1H-pyrazole, such as melting point, solubility, and crystal structure, are influenced by its molecular geometry and the presence of the iodine atom. X-ray diffraction studies reveal the crystal packing and intermolecular interactions that dictate the solid-state structure of these compounds (Delgado et al., 2020).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives are largely determined by the functional groups attached to the core pyrazole ring. The iodobenzoyl group in 1-(2-iodobenzoyl)-1H-pyrazole affects its electrophilic and nucleophilic properties, making it a versatile reagent for nucleophilic substitution reactions, oxidative couplings, and as a precursor for further derivatization (Mancuso et al., 2010; Jin et al., 2004).
For further reading on the topics discussed, please consult the following references:
Scientific Research Applications
Experimental and Theoretical Investigations
Pyrazole compounds, such as 1-(2-nitrobenzoyl)3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole, have been characterized through experimental methods like IR, NMR, and X-ray diffraction, and theoretical methods using density functional theory (DFT) calculations. These investigations provide insights into their molecular geometry, vibrational frequencies, and chemical shift values, aiding in understanding their structural and electronic properties (Evecen et al., 2016).
Catalytic Applications and Synthesis
Research has shown the utility of iodine in catalyzing oxidative synthesis of complex molecules, including pyrazolo[4,3-d]pyrimidin-7(6H)-ones. This method demonstrates the role of iodine in facilitating selective transformations, highlighting the potential of pyrazole derivatives in synthetic chemistry (Mohammed et al., 2015).
Energetic Materials and Biocidal Applications
Pyrazole derivatives have been explored for their application in energetic materials and biocides. Sodium salts of iodine-rich pyrazoles, for example, serve as precursors for N,N'-ethylene-bridged polyiodoazoles, which exhibit significant biocidal efficiency due to their thermal decomposition products (Zhao et al., 2017).
Building Blocks for Heterocycle Fabrication
2H-Pyran-2-ones and their annelated analogs, related to pyrazole chemistry, act as multifaceted building blocks for creating a wide array of heterocycles. This versatility underscores the importance of pyrazole derivatives in the synthesis of biologically active and photophysically interesting molecules (Pratap & Ram, 2017).
Safety and Hazards
properties
IUPAC Name |
(2-iodophenyl)-pyrazol-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7IN2O/c11-9-5-2-1-4-8(9)10(14)13-7-3-6-12-13/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZSIOGQPZRQOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N2C=CC=N2)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-dimethyl-N-[(2-pyridinylamino)carbonothioyl]propanamide](/img/structure/B5556323.png)
![N,N-dimethyl-4-{[4-(4-methylphenyl)-3-oxo-1-piperazinyl]carbonyl}-1-piperidinecarboxamide](/img/structure/B5556326.png)
![(4aR*,7aS*)-1-(cyclopropylmethyl)-4-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5556332.png)
![N-cyclohexyl-6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxamide](/img/structure/B5556345.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-propyl-1H-pyrazole-5-carboxamide](/img/structure/B5556352.png)

![5-methyl-1'-{[2-(methylthio)-1,3-thiazol-4-yl]carbonyl}-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5556361.png)
![1-{3-[(3R*,4S*)-3-amino-4-(4-methoxyphenyl)pyrrolidin-1-yl]-3-oxopropyl}-6-methylpyridin-2(1H)-one](/img/structure/B5556372.png)
![5-(2-methylphenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5556381.png)

![2-[4-(2-furoyl)-1-piperazinyl]-7-(2-phenylvinyl)-7,8-dihydro-5(6H)-quinazolinone](/img/structure/B5556406.png)

![2-{4-[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]-1-[(5-methyl-2-furyl)methyl]-2-piperazinyl}ethanol](/img/structure/B5556419.png)